
5,6-Dichloro-1,3-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-1,3-cyclohexadiene is an organochlorine compound and a cyclohexadiene.
Scientific Research Applications
Synthetic Organic Chemistry
5,6-Dichloro-1,3-cyclohexadiene serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows it to participate in several important reactions:
- Diels-Alder Reactions : This compound can act as a diene in Diels-Alder cycloaddition reactions, enabling the formation of complex cyclic structures. Such reactions are crucial for synthesizing various natural products and pharmaceuticals .
- Electrophilic Aromatic Substitution : The presence of chlorine substituents enhances the electrophilicity of the cyclohexadiene ring, facilitating electrophilic aromatic substitution reactions. This property is exploited in synthesizing substituted aromatic compounds .
- Radical Reactions : this compound can undergo radical reactions due to its unsaturation and halogen substituents. These reactions are useful for generating new carbon-carbon bonds and functional groups .
Medicinal Chemistry
Research has indicated that this compound exhibits bioactive properties that could be harnessed for medicinal applications:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, its derivatives demonstrated selective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines in vitro . The mechanism involves the induction of apoptosis in cancer cells while sparing normal cells.
- Antioxidant Properties : The compound has been assessed for its free radical scavenging ability. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) revealed that certain concentrations of this compound exhibited significant antioxidant activity . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Environmental Applications
The environmental impact and degradation pathways of this compound have also been a subject of study:
- Pesticide Formulation : Due to its chlorinated structure, this compound has potential applications in developing pesticides. Its efficacy against certain pests can be enhanced through appropriate formulation strategies .
- Environmental Monitoring : Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify this compound in environmental samples. Its presence can indicate contamination levels and help assess ecological risks associated with chlorinated hydrocarbons .
Case Studies
Q & A
Basic Research Questions
Q. How can 5,6-Dichloro-1,3-cyclohexadiene be detected and quantified in plant metabolites using advanced chromatographic techniques?
- Methodological Answer : Utilize LC-ESI-MS in positive ion mode ([M+H]+) with a mass accuracy of ≤10 ppm. Compare retention times and fragmentation patterns against the XCMS Metlin database. For example, in Chlorophytum comosum leaf extracts, the compound was identified at specific retention times alongside other metabolites like Oleyl Anilide . Optimize column conditions (e.g., C18 reversed-phase) and solvent gradients to resolve co-eluting peaks. Confirm annotations with literature cross-referencing and spike-in experiments using synthetic standards.
Q. What experimental approaches are used to assess the thermal stability and decomposition pathways of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor mass loss and exothermic/endothermic transitions. Couple with GC-MS to identify volatile decomposition products. Computational methods, such as density functional theory (DFT), can predict bond dissociation energies and reaction pathways. For instance, heats of reaction for chlorination (substitution vs. addition) can be calculated using bond-energy and stabilization-energy tables to confirm substitution as the thermodynamically favored pathway .
Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : Use reflux conditions with sodium metal in xylene and o-chlorotoluene as a catalyst. For example, a 24-hour reflux at 110–120°C yielded detectable quantities, though extended reaction times (48 hours) may increase byproduct formation. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track chlorine incorporation. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .
Advanced Research Questions
Q. How can stereospecific synthesis methods be employed to interconvert cis- and trans-5,6-Dichloro-1,3-cyclohexadiene isomers?
- Methodological Answer : Leverage electrocyclic reactions under controlled thermal or photochemical conditions. For instance, heating the trans isomer induces a conrotatory ring-opening to a triene intermediate, which can re-close under specific conditions to form the cis isomer. Validate stereochemistry using NMR (e.g., NOESY for spatial proximity analysis) and polarimetry . Computational modeling (e.g., ab initio MO theory) predicts orbital symmetry requirements for stereochemical outcomes .
Q. What computational models are suitable for predicting the electrocyclic reactivity of this compound, and how do substituents influence reaction pathways?
- Methodological Answer : Apply ab initio molecular orbital (MO) calculations (e.g., at the CCSD(T)/6-31G* level) to analyze frontier orbitals (HOMO/LUMO) and transition states. For example, electron-withdrawing chlorine substituents stabilize the transition state in disrotatory electrocyclic reactions , favoring ring closure to cyclohexadienes. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate computational predictions .
Q. How can kinetic and thermodynamic studies resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer : Conduct stopped-flow UV-Vis spectroscopy to measure reaction rates under varying temperatures and solvent polarities. Use isotopic labeling (e.g., DCl for chlorination) to trace mechanistic steps. For disputed addition-elimination pathways, design crossover experiments with deuterated analogs to distinguish concerted vs. stepwise mechanisms. Compare activation energies (ΔG‡) from Eyring plots with DFT-derived values .
Properties
CAS No. |
67535-56-2 |
---|---|
Molecular Formula |
C6H6Cl2 |
Molecular Weight |
149.01 g/mol |
IUPAC Name |
5,6-dichlorocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H6Cl2/c7-5-3-1-2-4-6(5)8/h1-6H |
InChI Key |
JUIXSAKXHQVSIM-UHFFFAOYSA-N |
SMILES |
C1=CC(C(C=C1)Cl)Cl |
Canonical SMILES |
C1=CC(C(C=C1)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.